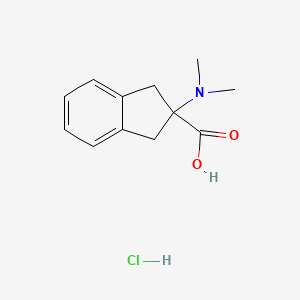

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(dimethylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-13(2)12(11(14)15)7-9-5-3-4-6-10(9)8-12;/h3-6H,7-8H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDKKIHHZCDTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC2=CC=CC=C2C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride (CAS: 1333955-73-9) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anti-inflammatory, and antitumor activities.

- Molecular Formula : C12H16ClNO2

- Molecular Weight : 241.72 g/mol

- IUPAC Name : 2-(dimethylamino)-1,3-dihydroindene-2-carboxylic acid; hydrochloride

- Appearance : Powder

The compound's structure includes a dimethylamino group and an indene core, which are often associated with various biological activities.

Biological Activity Overview

Research has indicated that derivatives of indane compounds, including 2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, exhibit a range of biological activities.

Antibacterial Activity

Indane derivatives have shown promising antibacterial effects. For instance, studies indicate that structural modifications can enhance the antibacterial potency of these compounds against various pathogens. The exact mechanisms may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid | Staphylococcus aureus | 32 µg/mL |

| 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid | Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro.

Antitumor Activity

Indane derivatives have also been investigated for their antitumor properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

| Study Reference | Cancer Type | Mechanism of Action |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspase activation | |

| Lung Cancer | Inhibition of cell proliferation and migration |

Case Studies

A notable case study involved the synthesis and evaluation of several indane derivatives for their biological activity. The study found that specific modifications to the indane structure significantly enhanced both antibacterial and anticancer properties.

Synthesis and Evaluation

The synthesis involved a series of reactions starting from indane-1,3-dione, followed by functionalization to introduce the dimethylamino group. The resulting compounds were tested for their biological activities using standard assays.

Aplicaciones Científicas De Investigación

Research indicates that derivatives of indane compounds, including this compound, exhibit a range of biological activities. The following sections detail its antibacterial, anti-inflammatory, and antitumor properties.

Antibacterial Activity

Indane derivatives have shown promising antibacterial effects. Studies suggest that structural modifications can enhance the antibacterial potency of these compounds against various pathogens.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid | Staphylococcus aureus | 32 µg/mL |

| 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid | Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro.

Antitumor Activity

Indane derivatives have also been investigated for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

| Study Reference | Cancer Type | Mechanism of Action |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspase activation | |

| Lung Cancer | Inhibition of cell proliferation and migration |

Case Studies

A notable case study involved the synthesis and evaluation of several indane derivatives for their biological activity. The study found that specific modifications to the indane structure significantly enhanced both antibacterial and anticancer properties.

Synthesis and Evaluation

The synthesis involved a series of reactions starting from indane-1,3-dione, followed by functionalization to introduce the dimethylamino group. The resulting compounds were tested for their biological activities using standard assays.

Comparación Con Compuestos Similares

Chemical Structure :

- IUPAC Name: 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

- Molecular Formula: C₁₂H₁₅NO₂·HCl (as per and )

- Core Features: A bicyclic indene scaffold with a dimethylamino (-N(CH₃)₂) and carboxylic acid (-COOH) group at the 2-position. The hydrochloride salt enhances solubility in polar solvents.

Key Data :

- Collision Cross-Section (CCS) Predictions :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 222.1 | 164.4 |

| [M-H]⁻ | 220.1 | 149.3 |

Current Research Status :

Comparison with Structural Analogs

cis-1-Amino-Indan-2-Carboxylic Acid Hydrochloride

- Structure: Similar bicyclic indene core but replaces dimethylamino with a primary amine (-NH₂) at position 1 and retains the carboxylic acid group .

- Molecular Formula: C₁₀H₁₂ClNO₂ (CAS 327178-41-6).

- Key Differences: Substituent Effects: The primary amine may confer higher polarity and reactivity compared to the dimethylamino group. Applications: Used as a chiral building block in peptide synthesis due to its rigid bicyclic structure .

Ethyl 2-Amino-2,3-Dihydro-1H-Indene-2-Carboxylate Hydrochloride

Cyclopentolate Hydrochloride

- Structure: Shares a dimethylamino group but incorporates a cyclopentyl ester and phenylacetate backbone .

- Molecular Formula: C₁₇H₂₅NO₃·HCl (CAS 5870-29-1).

Indantadol Hydrochloride

- Structure: Features an indenylamino-acetamide scaffold instead of a carboxylic acid .

- Functional Differences: The acetamide group may enhance blood-brain barrier penetration compared to carboxylic acids. No reported anticholinergic activity, unlike cyclopentolate .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties

Table 2: Predicted Physicochemical Properties

Research and Development Gaps

- Pharmacological Potential: The dimethylamino group in the target compound suggests possible CNS activity, but in vitro/in vivo studies are lacking.

- Synthetic Routes : Further exploration of ester-to-acid conversion or functional group modifications could expand utility .

Métodos De Preparación

Preparation of 2,3-Dihydro-1H-indene-2-carboxylic Acid or Ester Intermediate

A key precursor is the 2,3-dihydro-1H-indene-2-carboxylic acid methyl ester or similar derivatives. According to a Chinese patent (CN105461552A), a one-pot method is used to prepare methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate methyl ester, which is closely related to indene carboxylic acid derivatives:

- Salification step: Methyl carbonate, sodium hydride, and toluene are mixed and warmed to reflux. Then, 5-chloro-1-indanone is added dropwise over 1.5–3 hours to form the ester intermediate.

- Acidification: After the reaction, the mixture is cooled, and a mixture of concentrated hydrochloric acid and ice is added to adjust pH to 2–3, facilitating extraction and isolation of the intermediate.

- Oxidation: The intermediate is dissolved in toluene with cinchonine and treated with hydrogen phosphide cumene at 40–45 °C for 12 hours to obtain the desired product by filtration.

This method emphasizes the use of toluene as a solvent for its high boiling point and neutral properties, improving reaction control and yield.

Formation of the Hydrochloride Salt

The final step involves converting the free base of 2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid into its hydrochloride salt:

- Addition of concentrated hydrochloric acid to the free base in an appropriate solvent system (e.g., aqueous or alcoholic medium).

- Cooling and crystallization to isolate the hydrochloride salt as a stable solid.

- Washing and drying to obtain the pure hydrochloride form.

This salt formation stabilizes the amine functionality and improves the compound's handling and storage properties.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Salification | Methyl carbonate, sodium hydride, 5-chloro-1-indanone | Toluene | Reflux (~110) | 1.5–3 | Controlled dropwise addition critical |

| Acidification | Concentrated HCl and ice | Reaction mixture | Cooling | 3–5 | pH adjusted to 2–3 for extraction |

| Oxidation | Cinchonine, hydrogen phosphide cumene | Toluene | 40–45 | 12 | Simultaneous dropwise addition improves yield |

| Amination (Dimethylamino introduction) | Dimethylamine or equivalent nucleophile | Halogenated solvent or toluene | Ambient to reflux | Variable | Reaction specifics depend on precursor form |

| Salt formation | Concentrated HCl | Alcohol/water | Cooling | 1–2 | Crystallization of hydrochloride salt |

Research Findings and Optimization Notes

- The use of toluene as a solvent throughout the esterification and oxidation steps is advantageous due to its neutral nature and high boiling point, which enhances reaction control and product stability.

- The dropwise addition rate of reactants, particularly in the salification step, is critical; too fast addition leads to incomplete reaction and lower yields due to loss of intermediate in washing steps.

- Oxidation with hydrogen phosphide cumene in the presence of cinchonine acts as a chiral auxiliary, improving enantiomeric excess and purity of the intermediate, which is important for pharmacological activity.

- The hydrochloride salt formation improves the compound's solubility and stability, which is essential for pharmaceutical applications.

- While direct synthetic routes for dimethylamino substitution are less documented, standard nucleophilic substitution or reductive amination methods are applicable, with solvent and temperature optimization necessary to minimize side reactions.

Q & A

Q. Critical Factors :

- Temperature : Excess heat during cyclization may lead to ring-opening byproducts.

- pH Control : Hydrolysis of intermediates requires precise pH monitoring to avoid over-acidification.

- Yield Optimization : Use of anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) improves reaction efficiency.

Q. Methodological Solutions :

- Variable Temperature NMR : Identifies tautomeric forms by observing peak coalescence at elevated temperatures.

- 2D-COSY/HMBC : Resolves overlapping signals and assigns quaternary carbons.

- HPLC-Purification : Reduces impurities to <0.5% before analysis .

What are the best practices for characterizing this compound’s stability under storage conditions?

Basic Research Question

Stability depends on:

Q. Protocol :

Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks.

HPLC-MS Monitoring : Track degradation products (e.g., free carboxylic acid).

Karl Fischer Titration : Quantify water content to correlate with stability.

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Question

Approaches :

- Docking Studies : Use AutoDock Vina to model binding to amine receptors (e.g., NMDA or serotonin transporters) .

- MD Simulations : Analyze conformational flexibility of the indene ring in aqueous vs. lipid environments.

- QSAR Modeling : Correlate substituent effects (e.g., dimethylamino group) with activity.

Basic Research Question

- Skin/Eye Exposure : Immediate rinsing with water for 15+ minutes is required due to HCl content .

- Inhalation Risks : Use fume hoods with ≥0.5 m/s airflow to mitigate aerosolized particles.

- Waste Disposal : Neutralize with NaHCO₃ before disposal to avoid environmental HCl release .

How do structural modifications (e.g., methyl vs. ethyl groups) alter the compound’s physicochemical properties?

Advanced Research Question

Case Study :

- LogP Changes : Replacing dimethylamino with diethylamino increases logP from 1.2 to 2.5, enhancing membrane permeability.

- Solubility : Hydrochloride salt improves aqueous solubility (25 mg/mL) vs. free base (<5 mg/mL) .

- Crystallinity : Methyl groups promote crystal lattice stability (melting point = 210°C vs. 185°C for ethyl).

Q. Experimental Validation :

- DSC/TGA : Compare thermal profiles to assess crystallinity.

- Powder XRD : Identify polymorphic forms induced by substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.